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Compound of Interest

Compound Name: Tamnorzatinib

Cat. No.: B609754

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase inhibition profile of
Tamnorzatinib (ONO-7475) against other kinase inhibitors. The information is intended to
assist researchers in understanding the selectivity of Tamnorzatinib and its potential
applications and off-target effects in drug development.

Introduction to Tamnorzatinib

Tamnorzatinib is an orally available and selective inhibitor of the AXL and MER receptor
tyrosine kinases, which are members of the TAM (Tyro3, Axl, Mer) family.[1] These kinases are
often overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation,
survival, invasion, and metastasis.[1] Tamnorzatinib binds to and prevents the activity of both
AXL and MER, thereby blocking their downstream signaling pathways.[1]

Comparative Kinase Inhibition Profile

To provide a clear comparison of Tamnorzatinib's selectivity, this section presents its kinase
inhibition profile alongside two other kinase inhibitors: Gilteritinib and Pexidartinib. Gilteritinib is
a second-generation FLT3 inhibitor that also exhibits activity against AXL, making it a relevant
comparator. Pexidartinib is a selective CSF1R inhibitor, providing a reference for a different
class of kinase inhibitors.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of
these inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.

Tamnorzatinib

. Gilteritinib IC50 Pexidartinib IC50

Kinase Target (ONO-7475) IC50

(nM) (nM)
(nM)

AXL 0.7[2] 0.73[3] -
>50% inhibition at 5

MER 1.0[2] -
nM[3]

FLT3 147[3] 0.29[3] 160[4]

TYRO3 8.7[3] - -
>50% inhibition at 5

TRKA 35.7[3] -
nM[3]

TRKB 15.8[3] - -

PDGFRa 28.9[3] - -

c-KIT - 230[3] 10-27[4][5]

CSF1R - - 20[5]
>50% inhibition at 1

ALK - -
nM[3]
>50% inhibition at 1

LTK - -
nM[3]
>50% inhibition at 5

ROS1 - .
nM[3]
>50% inhibition at 5

RET - -

nM[3]

Data presented is compiled from various sources. Direct comparative screening under identical
assay conditions may yield different results. "-" indicates data not readily available.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.selleckchem.com/products/ono-7475.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/ono-7475.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6860022/
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6860022/
https://aacrjournals.org/clincancerres/article/28/2/298/675620/Results-from-Phase-I-Extension-Study-Assessing
https://aacrjournals.org/clincancerres/article/28/2/298/675620/Results-from-Phase-I-Extension-Study-Assessing
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.selleckchem.com/products/gilteritinib-asp2215.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by the on-target and a key off-
target activity of Tamnorzatinib.
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Caption: AXL and MER Signaling Pathway Inhibition by Tamnorzatinib.
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Caption: Off-target Inhibition of FLT3 Signaling by Tamnorzatinib.

Experimental Protocols
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The following is a representative protocol for a biochemical kinase inhibition assay used to
determine the IC50 values of kinase inhibitors. Specific parameters may vary depending on the
kinase and the assay platform.

Objective: To determine the in vitro potency of a test compound (e.g., Tamnorzatinib) against
a specific kinase by measuring the inhibition of kinase activity.

Materials:

Purified recombinant active kinase

e Specific peptide or protein substrate for the kinase

e Test compound (serially diluted in DMSO)

o Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.4, 20 mM MgClz, 0.1 mg/mL BSA)
e ATP solution (at or near the Km for the specific kinase)

» [y-3P]JATP (for radiometric assays) or detection reagents for non-radiometric assays (e.g.,
ADP-GIlo™ Kinase Assay kit)

o 384-well assay plates

o Plate reader (scintillation counter for radiometric assays or luminometer/fluorometer for non-
radiometric assays)

Procedure:
e Compound Preparation:
o Prepare a stock solution of the test compound in 100% DMSO.

o Perform serial dilutions of the compound stock to generate a range of concentrations for
testing (e.g., 10-point, 3-fold serial dilution).

e Assay Plate Preparation:
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o Add a small volume (e.g., 2.5 pL) of each compound dilution to the appropriate wells of a
384-well plate.

o Include control wells:

» 100% activity control (no inhibitor): Wells containing only DMSO.

» 0% activity control (background): Wells containing all assay components except the
kinase.

¢ Kinase Reaction:

o Prepare a master mix of the kinase in the kinase assay buffer.

o Add the kinase solution (e.g., 5 UL) to each well containing the compound and controls.

o Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to
allow the compound to bind to the kinase.

o Prepare a master mix of the substrate and ATP (including [y-33P]ATP for radiometric
assays) in the assay buffer.

o Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2.5 uL) to all wells.

o Incubate the plate for the optimized reaction time (e.g., 60 minutes) at a controlled
temperature (e.g., 30°C).

e Detection:

o For Radiometric Assays:

Stop the reaction by adding an acid solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter membrane that captures the phosphorylated
substrate.

Wash the filter to remove unincorporated [y-33P]ATP.

Measure the radioactivity on the filter using a scintillation counter.
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o For Non-Radiometric Assays (e.g., ADP-Glo™):

» Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the
remaining ATP.

» Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction
into a luminescent signal.

» Measure the luminescence using a plate-reading luminometer.

o Data Analysis:

o Calculate the percentage of kinase inhibition for each compound concentration relative to
the high (100% activity) and low (0% activity) controls.

o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: General Experimental Workflow for a Biochemical Kinase Inhibition Assay.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b609754?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

Tamnorzatinib is a potent inhibitor of AXL and MER kinases. While it demonstrates selectivity,
it also exhibits off-target activity against other kinases, including FLT3. This off-target profile is a
critical consideration in its therapeutic development and application. Compared to a highly
selective FLT3 inhibitor like Gilteritinib, Tamnorzatinib is less potent against FLT3. However, its
potent dual inhibition of AXL and MER distinguishes it from other kinase inhibitors.
Understanding the full kinome-wide selectivity through comprehensive panel screening is
essential for predicting potential therapeutic benefits and adverse effects. The provided data
and protocols serve as a guide for researchers to further investigate and compare the off-target
kinase inhibition profile of Tamnorzatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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